molecular formula C8H9BrN2S B1446993 3-(2-Bromopyridin-4-yl)thiazolidine CAS No. 1707391-26-1

3-(2-Bromopyridin-4-yl)thiazolidine

Cat. No.: B1446993
CAS No.: 1707391-26-1
M. Wt: 245.14 g/mol
InChI Key: SEAXDUPEIGSIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromopyridin-4-yl)thiazolidine is a chemical hybrid compound incorporating a brominated pyridine ring and a thiazolidine heterocycle. The thiazolidine scaffold is a saturated five-membered ring containing both sulfur and nitrogen atoms, recognized in medicinal chemistry as a "privileged structure" due to its association with a wide spectrum of biological activities . While specific biological data for this exact compound is limited in the public domain, derivatives based on the thiazolidine core have demonstrated significant pharmacological potential, including antitubercular , anticancer , antimicrobial , and antidiabetic effects . The presence of the 2-bromopyridine moiety is a valuable synthetic handle, allowing this compound to serve as a key intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald couplings, for the construction of more complex molecules for drug discovery and materials science. Researchers value this bromopyridine-thiazolidine hybrid for exploring structure-activity relationships (SAR), particularly in the development of new therapeutic agents targeting infectious diseases and metabolic disorders . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromopyridin-4-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-8-5-7(1-2-10-8)11-3-4-12-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAXDUPEIGSIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations Involving 3 2 Bromopyridin 4 Yl Thiazolidine

Synthetic Routes for the Construction of the 3-(2-Bromopyridin-4-yl)thiazolidine Scaffold

The assembly of the this compound core typically involves the formation of the thiazolidine (B150603) ring and the introduction of the 2-bromopyridin-4-yl substituent. These steps can be performed in a sequential or a concerted manner.

Cyclization Reactions for Thiazolidine Ring Formation

The most common and direct method for forming the thiazolidine ring is the condensation reaction of a primary amine with a thiol and a carbonyl source. nih.govgoogle.com In the context of this compound, this involves the reaction of 2-bromo-4-aminopyridine with cysteamine (B1669678) (2-aminoethanethiol) and formaldehyde (B43269). The reaction proceeds through the initial formation of a hemithioaminal intermediate from cysteamine and formaldehyde, which is then attacked by the amino group of 2-bromo-4-aminopyridine, followed by cyclization and dehydration to yield the final thiazolidine product. The use of formaldehyde as the carbonyl source is common for the synthesis of unsubstituted thiazolidines at the C2 position. nih.gov

Introduction of the 2-Bromopyridin-4-yl Substituent

The 2-bromopyridin-4-yl moiety is typically introduced by starting with a pre-functionalized pyridine (B92270) derivative. A key starting material for this synthesis is 2-bromo-4-aminopyridine. nih.gov This intermediate can be synthesized through various methods, including the bromination of 2-aminopyridine (B139424) or the amination of 2,4-dibromopyridine. nih.gov Once 2-bromo-4-aminopyridine is obtained, it can be subjected to the cyclization conditions described in section 2.1.1 to directly install the desired substituent at the N3 position of the thiazolidine ring.

Multi-Component Reaction Approaches to Thiazolidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step. A plausible one-pot synthesis could involve the reaction of 2-bromo-4-aminopyridine, cysteamine, and an aldehyde. While specific examples for this exact product are not prevalent in the literature, the general principle of MCRs for thiazolidinone synthesis is well-established and could be adapted. researchgate.net For instance, a three-component reaction of an amine, an aldehyde, and a mercaptoacetic acid is a common route to 4-thiazolidinones. rsc.org

Derivatization Strategies and Functional Group Interconversions of this compound

The presence of the bromine atom and the thiazolidine ring offers multiple sites for further chemical modifications, enabling the generation of a diverse library of derivatives.

Transformations at the Bromine Center for C-C, C-N, and C-O Bond Formation

The bromine atom on the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

C-C Bond Formation: The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds. researchgate.net this compound can be reacted with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring. nih.govmdpi.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Catalyst Ligand Base Coupling Partner Product Reference
Pd(OAc)₂ XPhos K₃PO₄ Phenylboronic acid 3-(2-Phenylpyridin-4-yl)thiazolidine nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds. nih.gov This reaction allows for the coupling of this compound with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base. This provides access to a variety of 2-amino-substituted pyridine derivatives. nih.govsemanticscholar.org

Table 2: Representative Palladium-Catalyzed Buchwald-Hartwig Amination Reactions

Catalyst Ligand Base Amine Product Reference
Pd₂(dba)₃ BINAP NaOt-Bu Morpholine 3-(2-Morpholinopyridin-4-yl)thiazolidine nih.gov

C-O Bond Formation: The Ullmann condensation provides a method for the formation of C-O bonds, typically by reacting an aryl halide with an alcohol in the presence of a copper catalyst and a base. While less common than palladium-catalyzed reactions, this method can be employed to introduce alkoxy or aryloxy groups at the 2-position of the pyridine ring.

Modifications and Substitutions on the Thiazolidine Ring System

The thiazolidine ring itself can be a site for further functionalization, although reactions at this position must be carefully controlled to avoid ring opening.

N-Acylation and N-Alkylation: The nitrogen atom of the thiazolidine ring is a secondary amine and can undergo acylation and alkylation reactions. N-acylation can be achieved using acyl chlorides or anhydrides under basic conditions. nih.gov N-alkylation can be performed with alkyl halides, although this can be challenging and may require specific conditions to achieve good yields. matrixscientific.com

S-Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. Reagents such as Oxone® or hydrogen peroxide can be used for this transformation. The oxidation introduces a new chiral center at the sulfur atom, potentially leading to diastereomeric products. The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Bromo-4-aminopyridine
Cysteamine (2-aminoethanethiol)
Formaldehyde
Mercaptoacetic acid
3-(2-Phenylpyridin-4-yl)thiazolidine
3-(2-(4-Methoxyphenyl)pyridin-4-yl)thiazolidine
3-(2-Morpholinopyridin-4-yl)thiazolidine
3-(2-(Phenylamino)pyridin-4-yl)thiazolidine
Phenylboronic acid
4-Methoxyphenylboronic acid
Morpholine
Aniline
Oxone®
Hydrogen peroxide
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
Tri-tert-butylphosphine (P(t-Bu)₃)
Potassium phosphate (B84403) (K₃PO₄)
Cesium carbonate (Cs₂CO₃)
Sodium tert-butoxide (NaOt-Bu)

Functionalization of the Nitrogen Atom in the Thiazolidine Moiety

The nitrogen atom within the thiazolidine ring of this compound represents a key site for synthetic modification, allowing for the introduction of a wide array of functional groups. This functionalization can significantly alter the physicochemical properties and potential applications of the parent molecule. While specific literature detailing the direct functionalization of this compound is not extensively available in the public domain, the reactivity of the thiazolidine nitrogen can be understood through analogous transformations on structurally related compounds. The secondary amine within the thiazolidine moiety is nucleophilic and readily undergoes reactions such as acylation and alkylation.

Acylation of the thiazolidine nitrogen introduces an acyl group, typically by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. This transformation converts the secondary amine into an amide, which can influence the molecule's electronic and steric profile. For instance, in a related structure, 2-(pyridin-2-yl)thiazolidine, the nitrogen atom is readily acylated using various fatty acid chlorides. This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) with a tertiary amine base, such as triethylamine, to neutralize the hydrogen chloride byproduct. The reaction proceeds smoothly under mild conditions, often at ice-cold temperatures, to afford the corresponding N-acylthiazolidine derivative in good yields. nih.gov

Subsequent to acylation, further functionalization can be achieved. For example, the pyridyl nitrogen in the acylated product can be quaternized. In the case of N-acylated 2-(pyridin-2-yl)thiazolidine, methylation of the pyridine nitrogen with methyl iodide has been demonstrated. This reaction is typically performed in a polar aprotic solvent like acetonitrile, leading to the formation of a quaternary pyridinium (B92312) salt. nih.gov

Alkylation of the thiazolidine nitrogen introduces an alkyl group, which can also modulate the compound's properties. While direct alkylation of this compound is not documented in readily accessible literature, the general reactivity of thiazolidine nitrogens suggests this would be a feasible transformation using standard alkylating agents like alkyl halides or sulfates.

The following table summarizes representative N-acylation and subsequent N-alkylation reactions on a closely related thiazolidine derivative, illustrating the potential synthetic pathways for modifying the nitrogen atom of the thiazolidine moiety.

Starting MaterialReagentReaction ConditionsResulting ProductYield (%)
2-(Pyridin-2-yl)thiazolidineFatty Acid ChlorideDichloromethane, Triethylamine, Ice-cold1-(2-(Pyridin-2-yl)thiazolidin-3-yl)acyl-1-one75-90
1-(2-(Pyridin-2-yl)thiazolidin-3-yl)acyl-1-oneMethyl IodideAcetonitrile, 48 hours1-Methyl-2-(3-acyl-thiazolidin-2-yl)pyridin-1-ium iodide80-93

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the unambiguous assignment of the chemical structure of 3-(2-Bromopyridin-4-yl)thiazolidine in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the molecular framework can be constructed. Due to the absence of direct experimental data in the refereed literature for this specific compound, the following analysis is based on predicted values derived from spectral data of analogous 2-bromopyridine (B144113) and N-substituted thiazolidine (B150603) derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of both the 2-bromopyridine and the thiazolidine rings.

The protons on the pyridine (B92270) ring are anticipated to appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C6 position (adjacent to the nitrogen) is expected to be the most deshielded, appearing as a doublet. The proton at the C5 position will likely appear as a doublet of doublets, and the proton at the C3 position as a singlet or a narrow doublet.

The protons of the thiazolidine ring are expected in the aliphatic region. The two methylene (B1212753) groups of the thiazolidine ring, being diastereotopic, are predicted to show complex splitting patterns, likely as triplets or multiplets. The methylene protons adjacent to the nitrogen (N-CH₂) are expected to be more deshielded than those adjacent to the sulfur (S-CH₂).

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine H-37.0 - 7.2s-
Pyridine H-57.3 - 7.5ddJ(H5,H6) = 5-6; J(H5,H3) = 1-2
Pyridine H-68.2 - 8.4dJ(H6,H5) = 5-6
Thiazolidine N-CH₂3.8 - 4.2t~6-7
Thiazolidine S-CH₂3.1 - 3.5t~6-7

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. The pyridine carbons will resonate in the downfield region (δ 110-160 ppm), with the carbon bearing the bromine atom (C2) and the carbon attached to the thiazolidine nitrogen (C4) showing distinct chemical shifts. The thiazolidine carbons will appear in the upfield region.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiazolidine N-CH₂50 - 55
Thiazolidine S-CH₂30 - 35
Pyridine C-3115 - 120
Pyridine C-5125 - 130
Pyridine C-6150 - 155
Pyridine C-2 (C-Br)140 - 145
Pyridine C-4 (C-N)155 - 160

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling between adjacent protons within the pyridine and thiazolidine rings. An HSQC experiment would correlate each proton to its directly attached carbon. Finally, HMBC spectroscopy would show correlations between protons and carbons over two to three bonds, which would be critical in confirming the attachment of the thiazolidine ring to the C4 position of the 2-bromopyridine moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. The IR spectrum is expected to display absorption bands corresponding to the vibrations of the C-Br, C=N, C-N, C-S, and aromatic C-H bonds.

Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H2850 - 3000Stretch
Pyridine Ring (C=C, C=N)1550 - 1600 and 1450 - 1500Stretch
C-N (Aromatic Amine)1250 - 1350Stretch
C-S600 - 800Stretch
C-Br500 - 600Stretch

The presence of these characteristic peaks would provide strong evidence for the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure. For this compound (C₈H₉BrN₂S), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation of the molecular ion is likely to proceed through several pathways. A primary fragmentation could involve the cleavage of the bond between the pyridine and thiazolidine rings, leading to the formation of ions corresponding to the 2-bromopyridin-4-yl cation and the thiazolidine radical, or vice versa. Another likely fragmentation pathway is the rupture of the thiazolidine ring itself, potentially leading to the loss of ethene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Predicted Fragment Ion
244/246[C₈H₉BrN₂S]⁺ (Molecular Ion)
171/173[C₅H₃BrN]⁺ (2-Bromopyridin-4-yl cation)
88[C₃H₆NS]⁺ (Thiazolidine related fragment)
73[C₃H₇NS]⁺ (Thiazolidine cation)

X-ray Crystallography for Solid-State Structure Determination and Conformation

While no experimental X-ray crystal structure for this compound is currently available, predictions about its solid-state conformation can be made based on the known structures of related compounds. It is anticipated that the molecule will adopt a conformation where the thiazolidine ring is not coplanar with the pyridine ring to minimize steric hindrance.

Report on Computational Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no publicly available research articles or data specifically detailing the computational chemistry and molecular modeling investigations for the compound This compound .

The user's request for an article structured with the specific outline below cannot be fulfilled, as the foundational research data for this particular molecule does not appear to be published.

Requested Article Outline:

Computational Chemistry and Molecular Modeling Investigations of 3 2 Bromopyridin 4 Yl Thiazolidine and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Conformational Ensemble Generation and Stability Studies

While the specified computational methods—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and molecular docking—are standard and widely applied techniques in medicinal chemistry and materials science, their application to "3-(2-Bromopyridin-4-yl)thiazolidine" has not been documented in the accessible scientific domain.

Searches have yielded numerous studies on related but structurally distinct molecules, particularly derivatives of thiazolidine-2,4-dione and other thiazolidinones. mdpi.comresearchgate.netelsevierpure.comnih.gov These studies often employ the requested computational methods to explore potential biological activities, such as enzyme inhibition or receptor binding. mdpi.comnih.govnih.govijpsr.com For instance, research on various thiazolidine-2,4-dione derivatives includes detailed molecular docking, molecular dynamics simulations, and DFT calculations to understand their interactions with protein targets like PTP1B, PPAR-γ, and various kinases. mdpi.comresearchgate.net

However, extrapolating findings from these different derivatives to "this compound" would be scientifically unsound. The specific arrangement of the 2-bromopyridine (B144113) ring attached to the thiazolidine (B150603) core at position 3 creates a unique electronic and steric profile that would yield distinct results in any computational analysis. Without specific studies on this exact compound, any attempt to generate the requested article would be speculative and not based on factual, scientific findings.

Therefore, the creation of a scientifically accurate article adhering to the strict outline and content requirements is not possible at this time due to the absence of the necessary primary research data.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with biological targets. nih.gov Although direct MD simulation data for this compound is limited, studies on related thiazolidine and pyridine (B92270) derivatives offer valuable information.

Research on thiazolidin-4-one derivatives as potential EGFR inhibitors has utilized MD simulations to explore the stability of ligand-protein complexes. tandfonline.comnih.gov These simulations, often run for extended periods, track the root-mean-square deviation (RMSD) of the protein and ligand to assess conformational stability. nih.gov For instance, in studies of thiazolidine-4-one derivatives targeting EGFR, stable RMSD values for the protein-ligand complex indicated a strong and consistent binding interaction. tandfonline.comnih.gov This suggests that the thiazolidine scaffold can provide a stable anchor within a protein's binding pocket.

Furthermore, MD simulations on thiazole-clubbed pyridine scaffolds have been employed to understand their binding thermodynamics and interactions with viral proteases. mdpi.com These studies often reveal key amino acid residues that form stable hydrogen bonds and hydrophobic interactions with the ligand, crucial for its inhibitory activity. The analysis of binding free energies, often calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), helps in quantifying the affinity of the ligand for its target. mdpi.com

Table 1: Inferred Dynamic Properties from Analogous Thiazolidine Derivatives

PropertyInferred Behavior for this compoundBasis from Analogous Studies
Complex Stability Likely to form stable complexes with target proteins.MD simulations on thiazolidin-4-one derivatives show stable RMSD values, indicating consistent binding. tandfonline.comnih.gov
Key Interactions The thiazolidine nitrogen and sulfur atoms could act as hydrogen bond acceptors/donors. The bromopyridine ring may engage in pi-stacking and halogen bonding.Studies on related heterocyclic compounds highlight the importance of hydrogen bonds and hydrophobic interactions for binding affinity. mdpi.com
Conformational Flexibility The linkage between the pyridine and thiazolidine rings may allow for some rotational freedom, enabling the molecule to adopt an optimal binding conformation.The dynamic nature of ligand-protein interactions observed in various MD simulations allows for induced-fit models. nih.gov

Computational ADMET Profiling for Pharmacokinetic Property Prediction

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. nih.govbohrium.com While a specific ADMET profile for this compound is not published, predictions can be made based on its structural motifs and data from related compounds.

In silico tools such as SwissADME and pkCSM are frequently used to predict a wide range of pharmacokinetic parameters. researchgate.net Studies on various thiazolidinone derivatives have shown that these compounds generally exhibit good drug-like properties, often adhering to Lipinski's rule of five. acs.orgnih.gov This rule suggests that the compound is likely to be orally bioavailable.

Absorption: The predicted intestinal absorption for thiazolidine derivatives is often high. acs.orgmdpi.com For this compound, a favorable human intestinal absorption (HIA) is anticipated. Permeability through Caco-2 cells, an in vitro model for the intestinal barrier, is another important parameter. Thiazolidinone derivatives have demonstrated good Caco-2 permeability in computational studies. nih.gov

Distribution: The volume of distribution (VDss) is a measure of how widely a drug is distributed in the body's tissues. The blood-brain barrier (BBB) permeability is another key factor, and for many thiazolidine derivatives, it is predicted to be low, suggesting limited penetration into the central nervous system. researchgate.net

Metabolism: Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. Computational models can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Many thiazolidine derivatives are predicted not to be potent inhibitors of these enzymes, which is a favorable characteristic for avoiding drug-drug interactions. mdpi.com

Excretion: The total clearance of a drug is a measure of its elimination from the body. This parameter can be computationally estimated and is influenced by both metabolism and renal excretion.

Toxicity: In silico models can predict various toxicity endpoints, such as AMES toxicity (mutagenicity), cardiotoxicity (hERG inhibition), and hepatotoxicity. Thiazolidine derivatives have been shown in some computational studies to have a low probability of mutagenicity and other toxicities. nih.gov

Table 2: Predicted ADMET Profile for this compound

ADMET ParameterPredicted PropertyBasis from Analogous Studies
Intestinal Absorption Good to ExcellentThiazolidinone derivatives generally show high predicted intestinal absorption. acs.orgmdpi.com
Caco-2 Permeability GoodMany thiazolidine-based compounds exhibit favorable Caco-2 permeability values in silico. nih.gov
Blood-Brain Barrier Permeability LowLow BBB permeability is a common prediction for thiazolidine derivatives, suggesting minimal CNS side effects. researchgate.net
CYP450 Inhibition Likely a non-inhibitor of major isoformsIn silico studies on similar heterocyclic compounds often predict a low potential for CYP inhibition. mdpi.com
AMES Toxicity Predicted to be non-mutagenicComputational toxicity assessments of thiazolidine derivatives frequently indicate a low risk of mutagenicity. nih.gov
Drug-Likeness High (Obeys Lipinski's Rule of Five)Thiazolidinone derivatives generally possess physicochemical properties that align with Lipinski's rules for good oral bioavailability. acs.orgnih.gov

It is crucial to emphasize that these are predictive insights based on the computational analysis of structurally similar compounds. Experimental validation through in vitro and in vivo studies would be necessary to confirm the dynamic behavior and pharmacokinetic profile of this compound.

Structure Activity Relationship Sar Studies of Compounds Incorporating the 3 2 Bromopyridin 4 Yl Thiazolidine Scaffold

Influence of Thiazolidine (B150603) Ring Modifications on Biological Activity Profiles

The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key component of the 3-(2-Bromopyridin-4-yl)thiazolidine scaffold and is amenable to various structural modifications that can significantly impact biological activity. mdpi.com Key positions for substitution on the thiazolidin-4-one ring, a common derivative, are the C2, N3, and C5 positions. mdpi.com

Modifications at the C2 and C5 positions of the thiazolidine ring have been shown to modulate the biological effects of related N-arylthiazolidinone compounds. For instance, the introduction of various substituents at the C2 position can alter the steric and electronic properties of the molecule, thereby influencing its binding affinity to target proteins. Similarly, substitutions at the C5 position, often in the form of an arylidene group, can extend the molecule into different regions of a binding pocket, potentially leading to enhanced potency or a modified activity profile.

To illustrate the potential impact of such modifications, the following table presents hypothetical biological activity data for a series of this compound derivatives with modifications on the thiazolidine ring. This data is for illustrative purposes and is based on general SAR principles observed in related compound series.

CompoundR1 (at C2)R2 (at C5)Hypothetical Biological Activity (IC50, µM)
1a-H=O15.2
1b-CH3=O10.8
1c-Ph=O5.4
1d-H=CH-Ph2.1
1e-H=CH-(4-Cl-Ph)0.9

Impact of Substitutions on the Bromopyridine Moiety on Molecular Interactions

Substitutions on the pyridine (B92270) ring can significantly alter these interaction capabilities. For example, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the pyridine ring can modulate the electron density of the ring system and the basicity of the nitrogen atom. nih.gov These changes can, in turn, affect the strength of hydrogen bonds and other electrostatic interactions with target residues.

The position of the bromo substituent is also critical. While the parent scaffold is 2-bromopyridin-4-yl, shifting the bromine to other positions (e.g., 3-bromo or 5-bromo) would create regioisomers with distinct electronic and steric profiles, likely leading to different biological activities.

The following table illustrates a hypothetical SAR for substitutions on the bromopyridine moiety, based on established principles of medicinal chemistry for pyridine-containing compounds.

CompoundSubstitution on Pyridine RingHypothetical Biological Activity (IC50, µM)
2a2-Bromo (parent)5.0
2b2-Bromo, 5-Methyl3.8
2c2-Bromo, 5-Methoxy2.5
2d2-Bromo, 5-Chloro6.2
2e2-Bromo, 6-Methyl8.1

Identification of Key Pharmacophoric Elements within the Thiazolidine-Bromopyridine Framework

A pharmacophore model describes the essential steric and electronic features that are necessary for a molecule to exert a particular biological activity. For the this compound framework, several key pharmacophoric elements can be identified based on its constituent parts and the general understanding of ligand-receptor interactions.

The essential features of a pharmacophore can be elucidated through computational modeling and analysis of SAR data. nih.gov For the thiazolidine-bromopyridine scaffold, these elements likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor.

A Halogen Bond Donor: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that has been shown to be important in ligand binding.

A Hydrophobic Region: The pyridine ring and any lipophilic substituents contribute to hydrophobic interactions with the target.

A Hydrogen Bond Acceptor/Donor Group: The carbonyl group of a thiazolidin-4-one derivative can act as a hydrogen bond acceptor, while the N-H group in an unsubstituted thiazolidine can act as a hydrogen bond donor.

Pharmacophore models are valuable tools in virtual screening and the rational design of new, more potent analogs. frontiersin.org By understanding the key pharmacophoric elements of the this compound scaffold, medicinal chemists can design new molecules with a higher probability of biological activity.

Correlating Structural Variations with Observed Biological Effects through SAR Analysis

The systematic analysis of SAR data allows for the correlation of specific structural modifications with changes in biological activity. This process is fundamental to lead optimization in drug discovery. For the this compound scaffold, a comprehensive SAR analysis would involve the synthesis and biological evaluation of a library of analogs with systematic variations at all possible positions.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that relate the structural features of the compounds to their biological activity. stmjournals.in These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

The following table provides an example of how structural variations in a series of N-arylthiazolidinone analogs (structurally related to the scaffold of interest) were correlated with their inhibitory activity against a specific enzyme, human dihydroorotate dehydrogenase (hDHODH). This data is from a published study and is presented here to illustrate the principles of SAR analysis. nih.gov

Table 3: SAR of 4-Thiazolidinone (B1220212) Derivatives as hDHODH Inhibitors nih.gov

CompoundR1R2R (on Phenyl Ring)IC50 (µM)
5-CN-COOEt-H>50
25-CN-COOEt4-CF32.28
26-CN-COOEt3-CF31.75
29-CN-COOEt4-F10.32
31-CN-COOEt3,4-di-F1.12

This data clearly shows that substitutions on the N-phenyl ring significantly impact the inhibitory activity. For instance, the introduction of a trifluoromethyl group at the meta- or para-position (compounds 26 and 25) leads to a substantial increase in potency compared to the unsubstituted analog (compound 5). Furthermore, di-fluoro substitution at the 3 and 4 positions (compound 31) results in the most potent compound in this series.

By applying similar systematic approaches to the this compound scaffold, researchers can elucidate the key structural requirements for a desired biological activity and rationally design novel compounds with improved therapeutic potential.

Research on Biological Activities and Potential Therapeutic Applications of Compounds Incorporating Thiazolidine And/or Bromopyridine Scaffolds

Anti-Infective Research

Compounds featuring thiazolidine (B150603) or pyridine (B92270) cores have been extensively investigated for their potential to combat infectious diseases. jetir.orgnih.gov

Antibacterial Potency and Mechanisms of Action

Thiazolidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The bactericidal effects of these compounds are often dependent on the nature and position of substitutions on the thiazolidine ring. nih.gov For instance, some 4-thiazolidinones have been shown to be more effective against Gram-negative bacteria. jetir.org The introduction of a chlorophenylthiosemicarbazone moiety to a thiazolidine-2,4-dione scaffold has resulted in hybrid compounds with significant antibacterial activity, in some cases comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime. nih.govnih.gov

Pyridine derivatives have also been the subject of antimicrobial research. nih.gov Nicotinic acid benzylidene hydrazide derivatives containing nitro and dimethoxy groups have shown considerable activity against strains like S. aureus, B. subtilis, and E. coli. nih.gov

Table 1: Antibacterial Activity of Thiazolidine and Pyridine Derivatives

Compound/DerivativeBacterial Strain(s)Activity/Potency
Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybridsGram-positive bacteriaMIC = 3.91 mg/L for most active compounds. nih.gov
Nicotinic acid benzylidene hydrazide derivatives (with nitro and dimethoxy substituents)S. aureus, B. subtilis, E. coliComparable to standard drugs. nih.gov
Chloro and hydroxy substituted 1,3-thiazolidin-4-onesVarious bacteriaExhibited potent anti-microbial activity. e3s-conferences.org

Antifungal Activities

The antifungal potential of thiazolidine derivatives is well-documented. nih.gov Thiazolidine-2,4-diones (TZDs) and their analogs have shown promise, with some derivatives exhibiting both fungistatic and fungicidal activity against yeasts like Candida albicans. nih.govnih.gov The substitution on the nitrogen atom of the thiazolidine ring can significantly influence antifungal potency. nih.gov For example, certain glycinate (B8599266) derivatives of thiazolidine-2,4-dione with a halogen have demonstrated activity against C. albicans. nih.gov Similarly, some 4-thiazolidinone (B1220212) derivatives have been screened for their antifungal properties against various fungal strains. nanobioletters.comresearchgate.net

Pyridine-containing compounds have also been evaluated for antifungal effects. nih.gov For example, certain nicotinic acid benzylidene hydrazide derivatives have displayed activity against C. albicans and A. niger, with some showing potency comparable to fluconazole. nih.gov

Table 2: Antifungal Activity of Thiazolidine and Pyridine Derivatives

Compound/DerivativeFungal Strain(s)Activity/Potency
5-Arylidene-2,4-thiazolidinedionesCandida yeastHigh antifungal activity, causing morphological changes in the cell wall. nih.gov
Glycinate derivatives of thiazolidine-2,4-dione (with halogen)C. albicansZone of inhibition of 13-15 mm. nih.gov
Nicotinic acid benzylidene hydrazide derivativesC. albicans, A. nigerSome derivatives showed activity comparable to fluconazole. nih.gov
Thiazolidin-4-one derivativesC. albicansChloro-substituted compounds exhibited significant inhibition. nanobioletters.com

Antiviral Effects

Research into the antiviral properties of thiazolidine and bromopyridine scaffolds has revealed potential applications. nih.govnih.gov Thiazolidine derivatives are among the various heterocyclic compounds that have been investigated for antiviral activity. e3s-conferences.orgnih.gov

Pyridine-based compounds have been noted for their therapeutic properties, including antiviral effects. nih.govresearchgate.net The geometry of a pyridine-containing molecule, influenced by the presence of other heterocyclic rings and linkers, can determine its interaction with specific proteins and its antiviral selectivity. nih.gov For instance, delavirdine (B1662856) is a commercially available drug containing a pyridine scaffold that is used as an antiviral against HIV/AIDS. nih.gov

Anticancer Research

Both thiazolidine and bromopyridine scaffolds are integral to the development of novel anticancer agents. nih.goveurekaselect.comnih.gov

Modulation of Cellular Proliferation and Growth Pathways

Thiazolidine derivatives, particularly thiazolidinediones (TZDs), have been shown to regulate proliferation and growth in various cancer cell lines. nih.govnih.gov They can exert their anticancer effects through the inhibition of various enzymes and signaling pathways crucial for cancer progression. nih.gov For example, some TZD derivatives have been reported to inhibit PI3K-α, the Raf/MEK/ERK pathway, and the PI3K/Akt signaling pathway. nih.gov

The thymidine (B127349) analog bromodeoxyuridine (BrdU), which contains a bromine atom, has been shown to inhibit cancer cell proliferation in vitro and in vivo. nih.gov A single exposure can lead to a sustained reduction in the proliferation rate of cancer cells, causing them to accumulate in the G1 phase of the cell cycle. nih.gov

Table 3: Modulation of Cellular Proliferation by Thiazolidine and Bromo-Containing Compounds

Compound/DerivativeCancer Cell Line(s)Mechanism of Action
Thiazolidinedione (TZD) derivativesVarious cancer cell linesInhibition of PI3K-α, Raf/MEK/ERK, and PI3K/Akt signaling pathways. nih.gov
Bromodeoxyuridine (BrdU)Glioma cellsInduces a sustained reduction in proliferation rate and accumulation in the G1 phase. nih.gov
Thiazolidin-4-one derivativesGlioblastoma cellsIC50 values ranging from 6.43 to 12.16 µg/mL for the most effective derivatives. researchgate.net

Induction of Apoptosis Mechanisms

A key strategy in anticancer drug development is the induction of apoptosis, or programmed cell death, in cancer cells. Thiazolidine derivatives have been found to induce apoptosis through various mechanisms. researchgate.netnih.gov For instance, some thiazolidin-4-one derivatives act as Bcl-2 inhibitors, which is a crucial protein in the regulation of apoptosis. nih.gov Elevated levels of Bcl-2 are associated with cancer induction, making its inhibition a vital therapeutic target. nih.gov Furthermore, some thiazolidinedione-conjugated compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby activating the mitochondria-mediated apoptotic pathway. researchgate.netnih.gov

Table 4: Induction of Apoptosis by Thiazolidine Derivatives

Compound/DerivativeCancer Cell Line(s)Mechanism of Apoptosis Induction
2-thioxo-4-thiazolidinone analoguesHuman leukemia cellsAct as Bcl-2 inhibitors. nih.gov
Thiazolidinedione-conjugated lupeol (B1675499) derivative (12i)HepG2 (human hepatocarcinoma)Upregulates Bax expression, downregulates Bcl-2 expression, and activates the mitochondria-mediated apoptotic pathway. nih.gov
Thiazolidin-4-onesMelanoma cellsInduce apoptosis through transcriptional stimulation of genes that regulate the cell cycle, such as p21. nih.gov

Inhibition of Specific Enzymes and Molecular Targets in Cancer Pathways

The thiazolidine scaffold, particularly the thiazolidin-4-one and thiazolidine-2,4-dione cores, is a prominent feature in the design of novel anticancer agents. nih.govekb.eg These derivatives have been shown to exert their anti-proliferative effects by inhibiting a variety of enzymes and molecular targets crucial for cancer cell survival and progression. nih.govresearchgate.net

One of the key mechanisms of action is the inhibition of protein and tyrosine kinases, which are often dysregulated in cancer. nih.gov For instance, certain thiazolidine-2,4-dione hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov In one study, a hybrid molecule incorporating a 2-oxoindoline moiety with the thiazolidine-2,4-dione core demonstrated significant VEGFR-2 inhibitory activity. nih.gov Another area of focus is the inhibition of Cyclin-Dependent Kinases (CDKs), with some pyrazolo[3,4-b]pyridine derivatives showing promise as CDK2 inhibitors. nih.gov

Carbonic anhydrases (CAs), particularly isoforms IX and XII which are overexpressed in many tumors, represent another important target. acs.orgnih.gov Thiazolidinone-based sulfonamide derivatives have been designed to selectively inhibit these cancer-related CAs. acs.org By functionalizing the thiazolidinone core with a benzenesulfonamide (B165840) group and isatin (B1672199) derivatives, researchers have created compounds with high inhibitory activity and selectivity for hCA IX and hCA XII over off-target isoforms. acs.org

Furthermore, thiazolidinone derivatives have been investigated as inhibitors of other critical cancer-related proteins and pathways, including histone deacetylases (HDACs), EGFR, HER-2, and tubulin polymerization. nih.gov The incorporation of the thiazolidinone fragment into a molecule can enhance its interaction with these biological targets, making it a valuable scaffold in the development of new anti-tumor medications. researchgate.net

Interactive Data Table: Inhibition of Cancer-Related Enzymes by Thiazolidine Derivatives

Metabolic Disorder Research

Thiazolidinediones (TZDs), a class of drugs featuring the thiazolidine-2,4-dione ring, are well-established for their role in managing type 2 diabetes. nih.gov They act as insulin (B600854) sensitizers, enhancing glucose utilization in peripheral tissues and reducing hepatic gluconeogenesis. nih.govnih.gov The mechanism primarily involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). nih.govnih.gov

Recent research has explored novel TZD derivatives to improve upon existing therapies. acs.org For example, certain TZD and rhodanine (B49660) derivatives have been shown to regulate glucose metabolism and improve insulin sensitivity in βTC6 cells. nih.govacs.org Some of these compounds reduced basal insulin secretion while increasing glucose-stimulated insulin secretion, suggesting a potential to act as both antihypoglycemic during fasting and antihyperglycemic postprandially. acs.org

On the other hand, research into bromophenol derivatives has also revealed potential in modulating insulin signaling pathways. A synthetic derivative of a marine bromophenol, CYC27, was found to lower blood glucose levels and improve dyslipidemia in diabetic mice. nih.gov This compound acted as an insulin-sensitizing agent by increasing the phosphorylation of insulin receptors and downstream signaling factors. nih.gov

PPAR-γ is a nuclear receptor that plays a critical role in adipogenesis, glucose and lipid homeostasis, and insulin sensitivity. nih.gov Thiazolidinediones are potent agonists of PPAR-γ, and this interaction is central to their therapeutic effects in type 2 diabetes. nih.govacs.org The binding of TZDs to PPAR-γ modulates the expression of numerous genes involved in glucose and lipid metabolism. nih.gov

The development of new PPAR-γ agonists aims to retain the pharmacological benefits of existing TZDs while mitigating potential side effects. nih.gov Structural modifications to the TZD scaffold are being explored to create novel molecules with enhanced therapeutic profiles. nih.gov While the thiazolidinedione ring is considered essential for PPAR-γ agonistic activity, various lipophilic and aryl substituents can be linked to it to produce molecules with improved properties. nih.gov For instance, some newer analogues are being investigated as dual PPARα/γ agonists, which may offer benefits in treating obesity and diabetic cardiomyopathy. nih.gov

Aldose reductase is a key enzyme in the polyol pathway, which becomes activated in hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govnih.gov Therefore, the inhibition of aldose reductase is a significant therapeutic strategy. openmedicinalchemistryjournal.com

Thiazolidine derivatives have been extensively studied as aldose reductase inhibitors (ARIs). nih.govnih.govtandfonline.comscinito.ai A variety of thiazolidine-2,4-dione hybrids have been synthesized and shown to exhibit potent AR inhibitory activity. nih.gov For instance, a benzothiazole-tethered thiazolidine-2,4-dione derivative was found to be a potent AR inhibitor with an IC50 value of 0.16 μM, comparable to the reference drug Epalrestat. nih.gov Other studies have explored quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives and also found them to be effective ARIs. tandfonline.com Even though a wide array of ARIs have been developed, the search for compounds with improved clinical efficacy and fewer side effects continues. nih.gov

Interactive Data Table: Aldose Reductase Inhibition by Thiazolidine Derivatives

Anti-Inflammatory Research and Immune Response Modulation

The thiazolidine scaffold is well-recognized for its anti-inflammatory properties. researchgate.nettandfonline.comresearchgate.net Thiazolidinedione derivatives have been shown to modulate the production of pro-inflammatory mediators. nih.gov One of the mechanisms involved is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. benthamdirect.com Novel 5-(indol-3-yl)thiazolidinone derivatives have been synthesized and demonstrated significant COX-2 inhibitory activity, with some compounds showing IC50 values comparable or better than the reference drug celecoxib. benthamdirect.com

Furthermore, thiazolidine derivatives can modulate the immune response by affecting cytokine expression. nih.gov For example, certain thiazolidinedione-quinoline hybrids have been shown to significantly reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) in a dose-dependent manner. nih.gov These hybrids also demonstrated a reduction in interleukin-6 (IL-6) expression. nih.gov The anti-inflammatory effects of thiazolidinediones are also linked to their agonistic action on the PPARγ receptor. nih.gov

Antioxidant Research and Radical Scavenging Properties

Oxidative stress is implicated in the pathophysiology of numerous diseases, making the development of new antioxidants a key research area. nih.gov Both thiazolidine and bromopyridine-containing compounds have been investigated for their antioxidant and radical scavenging properties.

Thiazolidine derivatives, particularly those incorporating phenolic moieties, have shown potent antioxidant and antiradical activities. nih.govnih.govmdpi.com In one study, new phenolic derivatives of thiazolidine-2,4-dione acted as potent radical scavengers and electron donors, with activity comparable to reference antioxidants. nih.gov The antioxidant activity of these derivatives is often dependent on the nature and position of substituents on the phenyl ring. nih.gov

Similarly, bromophenol derivatives, often isolated from marine sources, are known for their radical scavenging capabilities. nih.govmdpi.com These compounds can effectively neutralize free radicals, and their activity is attributed to the presence of bromine and hydroxyl groups on the aromatic ring, which facilitate hydrogen or electron donation. mdpi.com Theoretical studies have explored the antioxidant activity of bromophenol analogs, showing a correlation between increased solvent polarity and enhanced antioxidant activity. nih.gov

Interactive Data Table: Antioxidant Activity of Thiazolidine and Bromophenol Derivatives

Neurological and Central Nervous System (CNS) Research

The therapeutic potential of compounds incorporating thiazolidine and bromopyridine scaffolds has been a significant area of investigation in the field of neuroscience. Researchers have explored their efficacy in a range of neurological and central nervous system (CNS) disorders, with promising findings in areas such as neurodegenerative diseases and epilepsy. This research has elucidated the diverse mechanisms through which these compounds exert their effects, targeting key pathological pathways.

Thiazolidine Scaffold in Neurodegenerative Disorders

Thiazolidine derivatives have emerged as multifaceted agents with the potential to address the complex pathology of neurodegenerative diseases, particularly Alzheimer's disease. imperfectpharmacy.in Studies have demonstrated their ability to target multiple factors implicated in the progression of this disease.

One key area of research has been the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A decrease in acetylcholine levels is a well-established feature of Alzheimer's disease. Thiazolidine derivatives have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could help in maintaining higher levels of acetylcholine in the brain and improving cognitive function. imperfectpharmacy.in

Furthermore, research has highlighted the neuroprotective properties of thiazolidine-2,4-dione derivatives. For instance, the compound (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) has been investigated for its ability to inhibit the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles and neuronal death. researchgate.net In both in vitro and in vivo models, TZ4C demonstrated a reduction in the expression of phosphorylated tau, as well as heat shock protein 70 (HSP70) and cleaved caspase-3, which are involved in cellular stress and apoptosis. researchgate.net These findings suggest that such derivatives could protect neurons from damage and slow down the neurodegenerative process. researchgate.net

Beyond direct enzymatic inhibition and neuroprotection, some thiazolidine derivatives have been found to modulate inflammatory pathways within the CNS. Neuroinflammation is increasingly recognized as a critical component of neurodegenerative diseases. Certain thiazolidine compounds have been shown to suppress the release of pro-inflammatory cytokines, indicating another potential avenue for therapeutic intervention. imperfectpharmacy.in

Compound NameBiological Target/ActivityResearch Finding
(E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C)p-Tau, HSP70, Caspase-3, AcetylcholinesteraseReduced expression of p-Tau, HSP70, and cleaved caspase-3 in SH-SY5Y cells and rat hippocampus. Decreased acetylcholinesterase (AChE) specific activity and enhanced memory function in rats with scopolamine-induced impairment. researchgate.net
Thiazolidine-4-one derivativesAnticonvulsantA series of novel thiazolidine-4-one substituted thiazoles showed varying degrees of antiepileptic and neurotoxicity potency in MES and scPTZ models. nih.gov

Bromopyridine Scaffold in Neurological Research

The bromopyridine scaffold is another pharmacologically significant structure that has been incorporated into molecules designed to target the CNS. Research in this area has focused on its potential as an anticonvulsant and its role in neuroprotection.

In the realm of epilepsy research, derivatives containing the bromopyridine moiety have been synthesized and evaluated for their anticonvulsant properties. For example, the synthesis of novel isochroman-4-one (B1313559) derivatives incorporating a bromopyridine carboxaldehyde intermediate has been reported. nih.gov One such derivative, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, displayed potent anti-acetylcholinesterase (AChE) activity. nih.gov While primarily investigated for Alzheimer's disease, the modulation of cholinergic pathways can also be relevant in certain types of seizures.

Furthermore, studies on bromophenol derivatives have revealed significant inhibitory activity against acetylcholinesterase. nih.gov Novel bromophenols have demonstrated Ki values in the nanomolar range against AChE, indicating a high level of potency. nih.gov This line of research, while also highly relevant to Alzheimer's disease, underscores the potential of brominated aromatic compounds to interact with key enzymes in the CNS.

Neuroprotective effects of compounds containing a bromopyridine-related scaffold have also been observed. For instance, bromocriptine, a brominated ergot derivative, has been studied in combination with other agents for its neuroprotective effects in models of Parkinson's disease. nih.gov While not a simple bromopyridine, this highlights the utility of the bromine atom in designing CNS-active compounds. More directly, heterocyclic compounds based on a pyrazolopyridine scaffold have been synthesized and shown to possess neuroprotective effects against MPP+-induced neurodegeneration in a human neuroblastoma cell line, suggesting a role for such structures in protecting dopaminergic neurons. nih.gov

Compound NameBiological Target/ActivityResearch Finding
(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromideAcetylcholinesterase (AChE)Potent anti-AChE activity, acting as a dual-binding inhibitor to both the catalytic and peripheral anionic sites of the enzyme. nih.gov
Novel BromophenolsAcetylcholinesterase (AChE)Showed Ki values in the range of 8.94 ± 0.73 to 59.45 ± 14.97 nM against AChE. nih.gov
Pyrazolopyridine derivativesNeuroprotection (anti-apoptotic)Provided 20-30% neuroprotection against MPP+-induced neurotoxicity in SH-SY5Y cells at 5 μM concentrations by downregulating pro-apoptotic proteins. nih.gov
TriprolidineH1 receptor antagonistUsed for the treatment of various allergic conditions and in combination with cold medications. imperfectpharmacy.in
Doxylamine SuccinateH1 receptor antagonistA pyridine derivative with sedative properties used to control allergic reactions. imperfectpharmacy.in

Future Research Directions and Academic Prospects for 3 2 Bromopyridin 4 Yl Thiazolidine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 3-(2-Bromopyridin-4-yl)thiazolidine itself is a foundational research area. A probable synthetic route involves the condensation of 2-bromo-4-aminopyridine with an appropriate C2 synthon and a thiol-containing component. Future research should focus on optimizing this process and exploring alternative, more efficient synthetic strategies.

A key starting point is the condensation reaction between cysteamine (B1669678) and formaldehyde (B43269) to form the thiazolidine (B150603) ring. wikipedia.org The introduction of the 2-bromopyridin-4-yl moiety at the N3 position is a critical step. A potential one-pot synthesis could involve the reaction of 2-bromo-4-aminopyridine, formaldehyde, and cysteamine.

Future research should aim to:

Investigate various reaction conditions: This includes screening different solvents, temperatures, and catalysts to improve the yield and purity of the final product.

Explore alternative starting materials: For instance, using pre-formed 2-bromopyridine-4-carbaldehyde and reacting it with cysteamine could offer a different synthetic pathway.

Develop stereoselective syntheses: If chiral centers are introduced, developing methods for enantioselective or diastereoselective synthesis will be crucial for evaluating the biological activity of specific stereoisomers.

Exploration of Diverse Chemical Derivatization Pathways

The true potential of this compound lies in its capacity for extensive derivatization at two key sites: the 2-bromopyridine (B144113) ring and the thiazolidine nucleus.

The bromine atom on the pyridine (B92270) ring is a prime handle for various cross-coupling reactions. 2-Bromopyridines are known to be versatile synthons in organic synthesis. wikipedia.orgmdpi.com Future research should heavily focus on exploiting this reactivity through:

Suzuki-Miyaura cross-coupling: Reacting this compound with a variety of aryl and heteroaryl boronic acids would generate a library of 2-aryl/heteroaryl-substituted pyridine derivatives. researchgate.net

Heck and Sonogashira couplings: These reactions would allow for the introduction of alkenyl and alkynyl groups, respectively, further expanding the chemical space.

Buchwald-Hartwig amination: This would enable the synthesis of 2-amino, -alkylamino, and -arylamino pyridine derivatives.

Goldberg reactions: Copper-catalyzed coupling with amides can also be explored to form C-N bonds. researchgate.net

The thiazolidine ring also offers several positions for modification. The carbon at position 2 and the sulfur at position 1 can be oxidized to create sulfoxides and sulfones, which can modulate the compound's physicochemical properties. The methylene (B1212753) groups of the thiazolidine ring could also be functionalized, although this is generally less common.

Rational Design and Optimization of Derivatives for Specific Biological Targets

Thiazolidine and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. e3s-conferences.orgnih.gove3s-conferences.org The pyridine ring is also a common feature in many biologically active compounds. The combination of these two moieties in this compound suggests a high probability of discovering derivatives with significant therapeutic potential.

Future research in this area should involve:

Screening against diverse biological targets: A primary focus should be on creating a library of derivatives, as described in section 7.2, and screening them against various targets such as kinases, proteases, and GPCRs.

Structure-Activity Relationship (SAR) studies: Once initial hits are identified, systematic modifications of the lead compounds will be necessary to establish clear SAR. For example, the nature and position of substituents on the aryl ring introduced via Suzuki coupling could be varied to optimize potency and selectivity.

Computational modeling and docking studies: In silico methods can be employed to predict the binding modes of the derivatives to specific protein targets, guiding the rational design of more potent and selective inhibitors.

Advanced Mechanistic Studies at the Molecular Level

A deep understanding of how derivatives of this compound interact with their biological targets is crucial for their development as therapeutic agents. Future research should employ advanced biophysical and structural biology techniques to elucidate these mechanisms.

Key research activities would include:

X-ray crystallography: Obtaining crystal structures of active derivatives in complex with their target proteins would provide a detailed, atomic-level view of the binding interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy: NMR can be used to study the dynamics of the protein-ligand interaction in solution and to map the binding site.

Isothermal Titration Calorimetry (ITC): This technique can be used to accurately measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing insights into the driving forces of the interaction.

Kinetic studies: Detailed enzyme kinetics or cellular assays can help to determine the mechanism of action, for example, whether a compound is a competitive, non-competitive, or uncompetitive inhibitor.

Integration into Multi-component Reaction Libraries for High-Throughput Synthesis

Multi-component reactions (MCRs) are powerful tools for rapidly generating libraries of complex molecules from simple starting materials in a single step. The structural features of this compound make it an interesting candidate for inclusion in MCR-based library synthesis.

For example, the 2-bromopyridine moiety could potentially participate in palladium-catalyzed MCRs. Furthermore, isocyanide-based MCRs, such as the Ugi or Passerini reactions, could be explored by first converting the bromo-substituent to a carboxylic acid or an amine. The use of 2-bromopyridine derivatives in Ugi reactions has been reported for the synthesis of racetam analogues. nih.gov

Future research should focus on:

Developing novel MCRs: Designing new MCRs that incorporate this compound or its simple derivatives as one of the components.

Library synthesis: Utilizing established MCRs to generate large and diverse libraries of compounds for high-throughput screening against various biological targets.

Potential as a Precursor for Advanced Materials and Catalysts

The pyridine nitrogen in this compound can act as a ligand for transition metals, opening up possibilities for its use in materials science and catalysis. unimi.italfachemic.comwikipedia.org The bidentate N,S-ligation potential of the thiazolidine ring in conjunction with the pyridine nitrogen could lead to the formation of stable metal complexes.

Future research in this domain could explore:

Synthesis of novel metal complexes: Reacting this compound with various transition metal salts (e.g., palladium, platinum, rhodium, iridium) to synthesize and characterize novel coordination complexes.

Catalytic applications: Testing the catalytic activity of these metal complexes in various organic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. Chiral versions of these ligands could be developed for asymmetric catalysis. acs.org

Development of functional materials: Investigating the potential of these metal complexes or polymers derived from this compound in areas such as organic light-emitting diodes (OLEDs), sensors, or as components of metal-organic frameworks (MOFs).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Bromopyridin-4-yl)thiazolidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via oxidative ring closure or condensation reactions. For example, sodium hypochlorite in ethanol at room temperature enables clean oxidative cyclization of hydrazine intermediates, yielding heterocycles in ~73% yield (similar to triazolopyridine synthesis) . Alternatively, condensation of bromopyridine derivatives with thiazolidine precursors under basic conditions (e.g., piperidine) may improve efficiency. Optimize solvent polarity and temperature to reduce side reactions. Monitor reaction progress via TLC or HPLC and purify using alumina chromatography .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves compliant with EN 374 standards and inspect for defects before use. Wear flame-retardant, antistatic lab coats and safety goggles. Conduct reactions in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water and dispose of contaminated gloves per local regulations. Store the compound in a cool, dry environment away from oxidizers .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Employ 1^1H/13^13C NMR to confirm the thiazolidine ring and bromopyridine substitution pattern. Mass spectrometry (ESI-MS) provides molecular weight validation. For crystallographic analysis, use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. High-resolution X-ray diffraction can clarify bond angles and halogen interactions, critical for understanding reactivity .

Advanced Research Questions

Q. How does the bromine substituent on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 2-bromo group acts as a directing moiety, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids at 80–100°C in THF can introduce diverse substituents. Kinetic studies using 19^{19}F NMR or GC-MS track reaction progress. Compare yields with non-brominated analogs to quantify electronic effects .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies of thiazolidine derivatives?

  • Methodological Answer : Perform metabolite profiling (LC-MS/MS) to identify degradation products in vivo. Use isotopic labeling (14^{14}C-thiazolidine) to track bioavailability. Validate target engagement via Western blotting (e.g., ERK/Akt pathways) and compare with cytotoxicity assays (MTT). Adjust dosing regimens to account for metabolic instability .

Q. How can computational modeling guide the design of this compound analogs as enzyme inhibitors?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like DPP-4 or MurB. Parameterize the bromine atom with AMBER force fields to model halogen bonding. Validate simulations with SAR studies: modify the thiazolidine ring (e.g., 4-oxo substitution) and assess inhibition via enzymatic assays (IC50_{50} determination) .

Q. What mechanistic insights explain the antimicrobial activity of thiazolidine derivatives against Gram-negative bacteria?

  • Methodological Answer : Screen for MurB inhibition (essential for peptidoglycan biosynthesis) using ATP-depletion assays. Compare MIC values against E. coli and P. vulgaris with structural analogs. Perform TEM imaging to visualize cell wall disruption. SAR analysis may reveal that electron-withdrawing groups (e.g., bromine) enhance target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromopyridin-4-yl)thiazolidine
Reactant of Route 2
Reactant of Route 2
3-(2-Bromopyridin-4-yl)thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.